![molecular formula C21H20N4 B11446938 N-[4-(propan-2-yl)phenyl]-2-(pyridin-2-yl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B11446938.png)
N-[4-(propan-2-yl)phenyl]-2-(pyridin-2-yl)imidazo[1,2-a]pyridin-3-amine
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Overview
Description
N-[4-(propan-2-yl)phenyl]-2-(pyridin-2-yl)imidazo[1,2-a]pyridin-3-amine is a heterocyclic compound that contains an imidazo[1,2-a]pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(propan-2-yl)phenyl]-2-(pyridin-2-yl)imidazo[1,2-a]pyridin-3-amine typically involves the reaction of 2-aminopyridine with an appropriate ketone or aldehyde under cyclization conditions. One common method involves the use of α-bromoketones and 2-aminopyridine, which undergoes a tandem cyclization and bromination reaction in the presence of tert-butyl hydroperoxide (TBHP) and iodine (I2) in toluene . The reaction conditions are mild and metal-free, making it an efficient and environmentally friendly approach.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Optimization of reaction conditions, such as temperature, solvent, and reagent concentrations, is crucial for maximizing yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[4-(propan-2-yl)phenyl]-2-(pyridin-2-yl)imidazo[1,2-a]pyridin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the aromatic ring can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: H2O2, KMnO4, and other oxidizing agents under acidic or basic conditions.
Reduction: NaBH4, LiAlH4, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as halides, amines, and thiols in the presence of catalysts or under thermal conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
N-[4-(propan-2-yl)phenyl]-2-(pyridin-2-yl)imidazo[1,2-a]pyridin-3-amine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of new materials and as a catalyst in organic synthesis.
Mechanism of Action
The mechanism of action of N-[4-(propan-2-yl)phenyl]-2-(pyridin-2-yl)imidazo[1,2-a]pyridin-3-amine involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in disease pathways, leading to therapeutic effects. For example, it may inhibit tyrosine kinases or other signaling proteins, thereby modulating cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine: A versatile scaffold used in drug discovery for its ability to enhance the pharmacophore space.
Imidazo[1,2-a]pyridine: A core structure found in many bioactive molecules, similar to the compound .
Uniqueness
N-[4-(propan-2-yl)phenyl]-2-(pyridin-2-yl)imidazo[1,2-a]pyridin-3-amine is unique due to its specific substitution pattern and the presence of both imidazo[1,2-a]pyridine and pyridine moieties. This unique structure contributes to its distinct biological activity and potential therapeutic applications.
Properties
Molecular Formula |
C21H20N4 |
---|---|
Molecular Weight |
328.4 g/mol |
IUPAC Name |
N-(4-propan-2-ylphenyl)-2-pyridin-2-ylimidazo[1,2-a]pyridin-3-amine |
InChI |
InChI=1S/C21H20N4/c1-15(2)16-9-11-17(12-10-16)23-21-20(18-7-3-5-13-22-18)24-19-8-4-6-14-25(19)21/h3-15,23H,1-2H3 |
InChI Key |
IORGVLFNNYMMSI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC2=C(N=C3N2C=CC=C3)C4=CC=CC=N4 |
Origin of Product |
United States |
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